molecular formula C8H11ClN2O4S B1381104 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride CAS No. 1803611-32-6

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride

Cat. No.: B1381104
CAS No.: 1803611-32-6
M. Wt: 266.7 g/mol
InChI Key: HKFMCDIAHYGVQK-UHFFFAOYSA-N
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Description

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride (CID 13442359) is a chemical compound with the molecular formula C8H11ClN2O4S . As a benzenesulfonamide derivative, this compound is of significant interest in medicinal and organic chemistry research. The sulfonamide functional group is a privileged scaffold in drug discovery, known for contributing to a wide spectrum of pharmacological activities . Historically, sulfonamides were the first synthetic antibacterial agents to be discovered, but their research utility has since expanded far beyond antibiotics . Modern research into sulfonamide derivatives encompasses areas such as carbonic anhydrase inhibition for potential anticancer applications, antimicrobial agent development, and the treatment of conditions like glaucoma and epilepsy . The presence of both sulfonamide and free amino groups in its structure makes it a versatile building block or intermediate for the synthesis of more complex molecules. Researchers can utilize this compound to explore structure-activity relationships, develop new enzyme inhibitors, or create targeted therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2-aminophenyl)sulfonylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S.ClH/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12;/h1-4,10H,5,9H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFMCDIAHYGVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Process Overview:

  • Reactants : Paranitrotoluene (p-nitrotoluene) and chlorosulfonic acid.
  • Reaction Conditions :
    • Dissolution of p-nitrotoluene and chlorosulfonic acid in an organic solvent such as chlorobenzene, dichloromethane, or trichloromethane.
    • Reaction temperature maintained between 5°C and 10°C to control sulfonation rate and minimize byproduct formation.
    • The molar ratio of p-nitrotoluene to chlorosulfonic acid is optimized between 1:1.2 to 1:1.5 .
  • Post-Reaction Treatment :
    • Addition of water (volume approximately 0.3-0.4 times the organic solvent volume) to wash the reaction mixture.
    • Multiple water washes (2-3 times) to remove residual acids and impurities.
    • Separation of the organic phase, which contains the sulfonyl chloride.
    • Concentration of the organic phase yields 2-methyl-5-nitrobenzenesulfonyl chloride .

Key Points:

  • Chlorosulfonic acid is highly reactive, leading to rapid sulfonation with fewer byproducts.
  • The reaction is performed under cooled conditions to prevent side reactions.
  • The process emphasizes the use of solvents like methylene chloride for better control and safety.

Data Table: Sulfonation Conditions

Parameter Value Notes
Reactants Paranitrotoluene, chlorosulfonic acid Molar ratio: 1:1.2-1.5
Solvent Chlorobenzene, dichloromethane, trichloromethane Preferably methylene chloride
Reaction temperature 5°C to 10°C Maintains selectivity and minimizes byproducts
Water volume 0.3-0.4 times organic solvent volume For washing
Post-reaction separation Organic phase concentration To obtain sulfonyl chloride

Hydrogenation and Reduction to 2-Methyl-5-Aminobenzenesulfonamide

Process Overview:

  • The sulfonyl chloride obtained from sulfonation is subjected to catalytic hydrogenation.
  • Reaction Conditions :
    • The sulfonyl chloride is added dropwise into a hydrogenation reactor containing a catalyst such as Pd/C.
    • Organic solvents like dichloromethane, chlorobenzene, or chloroform are used to facilitate dissolution.
    • Ammonia water is introduced to convert the sulfonyl chloride to the corresponding sulfonamide.
    • The process occurs at high temperature (around 80-120°C) and high pressure (up to 10 MPa) .
    • Reaction duration varies but typically lasts several hours to ensure complete reduction.

Post-Reaction:

  • The reaction mixture is cooled and filtered to remove catalyst residues.
  • The product, 2-methyl-5-aminobenzenesulfonamide , precipitates out as a light yellow solid.
  • Purification involves recrystallization or filtration, followed by drying.

Data Table: Hydrogenation Parameters

Parameter Value Notes
Catalyst Palladium on carbon (Pd/C) Used for catalytic hydrogenation
Organic solvent Dichloromethane, chlorobenzene, chloroform Solvent choice depends on solubility and safety
Temperature 80°C to 120°C Ensures complete reduction
Pressure Up to 10 MPa Facilitates hydrogenation
Ammonia addition During hydrogenation Converts sulfonyl chloride to sulfonamide

Conversion to Hydrochloride Salt and Final Purification

  • The free amine is then reacted with hydrochloric acid to form 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride .
  • The salt is isolated via filtration and washed with cold solvent.
  • Crystallization from suitable solvents yields high-purity product suitable for pharmaceutical applications.

Summary of Key Preparation Methods

Step Method Summary Main Advantages
Sulfonation Reaction of p-nitrotoluene with chlorosulfonic acid in organic solvent at low temperature Rapid, high yield, minimal byproducts
Reduction (Hydrogenation) Catalytic hydrogenation of sulfonyl chloride with ammonia in organic solvent High purity, efficient conversion
Salt Formation Reaction of amine with hydrochloric acid to form hydrochloride salt Stable, suitable for pharmaceutical formulation

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Substituents: Chloro and fluoro groups (e.g., in ) increase metabolic stability and modulate receptor binding compared to the amino group in the target compound.
  • Hydrophilicity : The hydrochloride salt in all listed compounds improves aqueous solubility, critical for bioavailability in drug formulations.

Pharmacological and Biochemical Activity

  • Antimicrobial Potential: Sulfonamide derivatives like 2-[2-(2-chlorobenzenesulfonamido)acetamido]acetic acid exhibit activity against Gram-positive bacteria due to sulfonamide’s inhibition of dihydropteroate synthase . The amino group in the target compound may enhance target specificity.
  • Anti-Inflammatory Applications : Analogous to acetylsalicylic acid derivatives (e.g., carbasalate calcium, Ph. Eur. 10.0), the acetic acid moiety in these compounds may inhibit cyclooxygenase (COX) enzymes .

Biological Activity

Overview

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride, also known as a sulfonamide derivative, is a compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a sulfonamide group, which contribute to its unique reactivity and biological activity. Its molecular formula is C₈H₁₀N₂O₃S·HCl, and it has a CAS number of 1803611-32-6.

The biological activity of 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction. This mechanism is crucial in its potential anti-inflammatory and antimicrobial activities.
  • Modulation of Signal Transduction : By interacting with cellular receptors, the compound can influence various signaling pathways, affecting cellular responses.

Antimicrobial Activity

Recent studies have demonstrated that 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride exhibits significant antimicrobial properties against a range of pathogens.

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal20–28 μg/mL
Escherichia coliBacteriostatic24–40 μg/mL
Candida albicansAntifungal32–42 μg/mL

These findings suggest that the compound could be developed as a potential therapeutic agent for treating infections caused by these microorganisms .

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to reduce inflammation in various in vitro models by inhibiting pro-inflammatory cytokines, which are critical in the inflammatory response. This effect is attributed to its ability to modulate signaling pathways involved in inflammation .

Case Studies

  • In Vitro Study on Antimicrobial Properties :
    A study evaluated the efficacy of 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride against common bacterial strains. The results indicated a strong inhibitory effect on S. aureus and E. coli, with MIC values comparable to standard antibiotics .
  • Anti-inflammatory Effects :
    Another investigation focused on the compound's ability to inhibit the production of TNF-alpha and IL-6 in macrophage cell lines. The results showed a significant reduction in cytokine levels, suggesting its potential use in inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride can be compared with other sulfonamide derivatives:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
2-(2-Aminobenzenesulfonamido)acetic acid HClHighModerate
SulfanilamideModerateLow
TrimethoprimHighModerate

This comparison highlights the unique position of 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride as a potent antimicrobial agent with promising anti-inflammatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride
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2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride

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